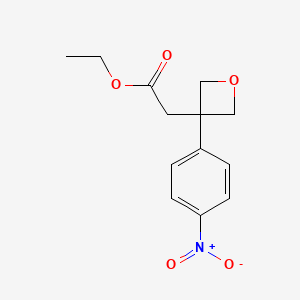
Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate is an organic compound with a complex structure that includes an oxetane ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate typically involves multiple steps. One common method starts with the preparation of the oxetane ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl group is then introduced via nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxetane ring can undergo ring-opening reactions under certain conditions. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-aminophenyl)-3-oxetaneacetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-(4-methylphenyl)-3-oxetaneacetate: Similar structure but with a methyl group instead of a nitro group.
Ethyl 3-(4-chlorophenyl)-3-oxetaneacetate: Similar structure but with a chloro group instead of a nitro group
Uniqueness
Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate is unique due to the presence of both the nitrophenyl group and the oxetane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2-[3-(4-nitrophenyl)oxetan-3-yl]acetate |
InChI |
InChI=1S/C13H15NO5/c1-2-19-12(15)7-13(8-18-9-13)10-3-5-11(6-4-10)14(16)17/h3-6H,2,7-9H2,1H3 |
InChI Key |
FXRCLQOMLQSVNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(COC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















